6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid

Medicinal Chemistry Cross-Coupling Building Block Sourcing

6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 2177259-24-2) is a heterocyclic building block comprising a pyrazolo[1,5-a]pyridine core substituted with bromine at the 6-position, fluorine at the 4-position, and a carboxylic acid at the 3-position. The scaffold is recognized in medicinal chemistry as a bioisostere of indole and azaindole systems, frequently utilized in kinase inhibitor design.

Molecular Formula C8H4BrFN2O2
Molecular Weight 259.03 g/mol
Cat. No. B12300208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid
Molecular FormulaC8H4BrFN2O2
Molecular Weight259.03 g/mol
Structural Identifiers
SMILESC1=C(C2=C(C=NN2C=C1Br)C(=O)O)F
InChIInChI=1S/C8H4BrFN2O2/c9-4-1-6(10)7-5(8(13)14)2-11-12(7)3-4/h1-3H,(H,13,14)
InChIKeyRZDZSTKKOLMVPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic Acid – Core Scaffold Identity & Procurement Baseline


6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 2177259-24-2) is a heterocyclic building block comprising a pyrazolo[1,5-a]pyridine core substituted with bromine at the 6-position, fluorine at the 4-position, and a carboxylic acid at the 3-position . The scaffold is recognized in medicinal chemistry as a bioisostere of indole and azaindole systems, frequently utilized in kinase inhibitor design . With a molecular formula of C₈H₄BrFN₂O₂ (MW 259.03), the compound presents three chemically orthogonal reactive handles that enable independent and sequential derivatization .

Why Generic Pyrazolopyridine Carboxylic Acids Cannot Replace the 6-Bromo-4-fluoro Congener


Within the pyrazolo[1,5-a]pyridine-3-carboxylic acid family, altering the position of the bromine atom from the 6-position to the 5- or 7-position, or removing the 4-fluoro substituent, produces regioisomers with different electronic landscapes, steric profiles, and cross-coupling reactivity . These positional variations lead to measurable shifts in calculated LogP, pKa, and density, directly impacting synthetic tractability and pharmacokinetic tuning of downstream derivatives . Because these parameters are fixed by the substitution pattern and cannot be compensated by post-purchase modification, procurement of the precise regioisomer is essential for reproducible SAR and IP protection.

Quantitative Differentiation Evidence: 6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic Acid vs. Closest Analogs


Positional Bromine Reactivity: Pd-Catalyzed Cross-Coupling Selectivity

The 6-bromo substituent on the pyrazolo[1,5-a]pyridine core serves as a highly active site for palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling C–C and C–N bond formation at a position known to be electronically favorable for oxidative addition . In direct comparison, the 5-bromo isomer (CAS 2386008-64-4) places the bromine adjacent to the bridgehead nitrogen at position 4, altering the electron density and potentially retarding oxidative addition rates. The 7-bromo isomer (CAS 2396750-30-2) positions the bromine adjacent to the pyridine nitrogen, where competing coordination to palladium can interfere with catalytic turnover. These electronic differences are structurally encoded and cannot be reproduced by using incorrect regioisomers .

Medicinal Chemistry Cross-Coupling Building Block Sourcing

Electronic Modulation via 4-Fluoro Substitution: pKa and Density Shifts vs. Non-Fluorinated Congener

The 4-fluoro substituent significantly alters the acid strength and physical density of the pyrazolo[1,5-a]pyridine-3-carboxylic acid scaffold relative to the non-fluorinated analog. The target compound exhibits a predicted pKa of -1.82 ± 0.41 for the carboxylic acid proton, reflecting the strong electron-withdrawing effect of the 4-fluoro and 6-bromo substituents . Predicted density is 1.99 ± 0.1 g/cm³ . For the 4-unsubstituted analog (4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid, CAS 1352625-33-2), the calculated LogP is 1.40 and the predicted density is substantially lower at 1.5 ± 0.1 g/cm³ . This shift in pKa and density translates into differences in solubility, salt formation behavior, and solid-state handling properties during scale-up.

Physicochemical Profiling Lead Optimization Pharmacokinetics

Lipophilicity Differentiation Among Bromo Positional Isomers

Calculated lipophilicity values distinguish the three bromo-4-fluoro positional isomers of pyrazolo[1,5-a]pyridine-3-carboxylic acid. The 6-bromo isomer has a computed XLogP3 of 1.4 . The 7-bromo isomer (CAS 2396750-30-2) has a reported LogP of 1.77 , indicating higher lipophilicity by approximately 0.37 log units. This difference is significant, as a ΔLogP of ~0.4 can translate into measurable differences in membrane permeability and metabolic stability for downstream amide derivatives. This broader range of available lipophilicity enables rational selection when fine-tuning ADME properties of lead series.

Lipophilicity ADME Prediction Isomer Selection

Carboxylic Acid at C3: Conjugation Efficiency vs. Ester Prodrug Analogs

The 3-carboxylic acid group provides a direct point for amide bond formation with amine-containing fragments, enabling rapid assembly of kinase inhibitor candidates. This contrasts with the ethyl ester variant (ethyl 6-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate, CAS 2177263-63-5, MW 287.09), which requires an additional hydrolysis step that can be low-yielding and introduce impurities . The native carboxylic acid bypasses this deprotection, shortening the synthetic route by one step and improving overall atom economy. Quantitative reaction yields for direct amidation of pyrazolo[1,5-a]pyridine-3-carboxylic acids have been reported in the range of 60–95% when using standard HATU or HBTU coupling conditions , demonstrating a reliable synthetic path for library construction.

Amide Coupling Fragment-Based Drug Design Hinge-Binder Synthesis

Highest-Value Application Scenarios for 6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic Acid


Kinase Inhibitor Lead Generation via Combinatorial Amide Library Synthesis

Medicinal chemistry teams constructing focused kinase inhibitor libraries can purchase the 6-bromo-4-fluoro free acid to rapidly generate arrays of C3-carboxamides via parallel amide coupling. The 6-bromo handle remains intact for subsequent Suzuki diversification, while the 4-fluoro substituent provides metabolic stability as demonstrated in pyrazolo[1,5-a]pyridine-based PI3K inhibitor programs . This two-step diversification strategy enables rapid exploration of chemical space around a kinase hinge-binding scaffold.

Suzuki-Miyaura Late-Stage Diversification for Patent Strategies

Intellectual property teams requiring structurally distinct examples for composition-of-matter claims can utilize the 6-bromo position for palladium-catalyzed cross-coupling with diverse aryl and heteroaryl boronic acids . Because the 6-position is chemically differentiated from the 5- and 7-bromo isomers in terms of electronic activation, the resulting coupled products occupy different chemical space and can circumvent competitor patents claiming alternate regioisomers.

Physicochemical Property Tuning Through Regioisomer Selection

ADME scientists evaluating lead series can compare the 6-bromo isomer (XLogP3 1.4) against the 7-bromo isomer (LogP 1.77) and 5-bromo analogs to determine which substitution pattern optimally balances permeability, solubility, and metabolic clearance. The procured compound can be used directly in solubility, LogD, and microsomal stability assays to generate quantitative property data that inform candidate selection.

Fragment-Based Drug Discovery with a Privileged Hinge-Binding Scaffold

Fragment screening groups can employ 6-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid as a pre-validated fragment that mimics the adenine ring system of ATP. The carboxylic acid at C3 enables tethering to amine-bearing pharmacophores, and the bromine at C6 provides a vector for fragment growing via cross-coupling . The compound's low molecular weight (259.03 Da) and moderate lipophilicity (XLogP3 1.4) satisfy fragment-like property criteria.

Quote Request

Request a Quote for 6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.